5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of N,N-dimethylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione: Similar in structure but lacks the dimethylaminoethyl group.
5-Phenyl-1,3,4-oxadiazole-2-thione: Contains a phenyl group instead of the dimethylaminoethyl group.
5-Methyl-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The presence of the dimethylaminoethyl group in 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
Properties
CAS No. |
113657-09-3 |
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Molecular Formula |
C6H11N3OS |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C6H11N3OS/c1-9(2)4-3-5-7-8-6(11)10-5/h3-4H2,1-2H3,(H,8,11) |
InChI Key |
OLMCLAKNASWDPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NNC(=S)O1 |
Origin of Product |
United States |
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